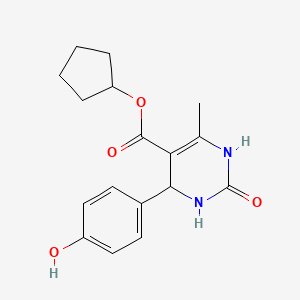![molecular formula C21H22O3 B5182445 1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)
1-[4-(2-methoxyphenoxy)butoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-methoxyphenoxy)butoxy]naphthalene, also known as MMBN, is a chemical compound that belongs to the family of naphthalene derivatives. It is an important compound that has been used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is not fully understood. However, it is believed that 1-[4-(2-methoxyphenoxy)butoxy]naphthalene acts as a hole-transport material in OLEDs by facilitating the movement of positive charges (holes) from the anode to the emissive layer. This results in the emission of light from the OLED.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene. However, studies have shown that 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(2-methoxyphenoxy)butoxy]naphthalene in lab experiments is its high purity and stability. 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is also readily available and relatively inexpensive. However, one of the limitations of using 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is its low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene in scientific research. One potential application is in the development of high-performance OLEDs and OFETs. 1-[4-(2-methoxyphenoxy)butoxy]naphthalene could also be used in the development of new materials for energy storage and conversion, such as batteries and supercapacitors. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene and its potential applications in other fields, such as biotechnology and medicine.
Conclusion
In conclusion, 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is an important compound that has been widely used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene in various fields and to develop new materials based on this compound.
Méthodes De Synthèse
The synthesis of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene involves the reaction of 1-naphthol with 4-(2-methoxyphenoxy)butyl bromide in the presence of a base, such as potassium carbonate. The reaction results in the formation of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene as a white solid with a melting point of 65-67°C. The purity of the compound can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-[4-(2-methoxyphenoxy)butoxy]naphthalene has been widely used in scientific research for various purposes. One of the main applications of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is in the field of organic electronics, where it is used as a hole-transport material in organic light-emitting diodes (OLEDs). 1-[4-(2-methoxyphenoxy)butoxy]naphthalene has also been used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-20-12-4-5-13-21(20)24-16-7-6-15-23-19-14-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,6-7,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXPONVFTLJZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenoxy)butoxy]naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)

![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)
![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)


![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)

![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)
